Cas no 2091252-69-4 (2-Chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine)

2-Chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H7ClF3NO2S/c1-2-16(14,15)6-3-5(8(10,11)12)4-13-7(6)9/h3-4H,2H2,1H3
- InChI Key: HHYSXLXUWWBPSL-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C(C(F)(F)F)C=C1S(CC)(=O)=O
2-Chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360124-0.05g |
2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 0.05g |
$1296.0 | 2023-03-07 | ||
Enamine | EN300-360124-1.0g |
2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360124-0.25g |
2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 0.25g |
$1420.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056647-1g |
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 95% | 1g |
¥7637.0 | 2023-03-19 | |
Enamine | EN300-360124-2.5g |
2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 2.5g |
$3025.0 | 2023-03-07 | ||
Enamine | EN300-360124-5.0g |
2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 5.0g |
$4475.0 | 2023-03-07 | ||
Enamine | EN300-360124-0.5g |
2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 0.5g |
$1482.0 | 2023-03-07 | ||
Enamine | EN300-360124-0.1g |
2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 0.1g |
$1357.0 | 2023-03-07 | ||
Enamine | EN300-360124-10.0g |
2-chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine |
2091252-69-4 | 10.0g |
$6635.0 | 2023-03-07 |
2-Chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on 2-Chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine
Introduction to 2-Chloro-3-Ethylsulfonyl-5-(Trifluoromethyl)Pyridine (CAS No. 2091252-69-4)
The compound 2-Chloro-3-Ethylsulfonyl-5-(Trifluoromethyl)Pyridine (CAS No. 2091252-69-4) is a highly specialized organic compound belonging to the class of pyridine derivatives. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by its pyridine ring, which is substituted with a chlorine atom at position 2, an ethylsulfonyl group at position 3, and a trifluoromethyl group at position 5. These substituents confer the compound with distinct chemical and physical properties that make it a valuable research subject.
Recent studies have highlighted the importance of pyridine derivatives in modern chemistry, particularly due to their versatility in forming stable chemical bonds and their ability to participate in a wide range of chemical reactions. The presence of the trifluoromethyl group in this compound adds electron-withdrawing effects, which can enhance the reactivity of the molecule in certain reactions. Similarly, the ethylsulfonyl group introduces sulfur-based functionality, which can be exploited for various applications, such as improving bioavailability or acting as a leaving group in substitution reactions.
The synthesis of 2-Chloro-3-Ethylsulfonyl-5-(Trifluoromethyl)Pyridine involves a multi-step process that typically begins with the preparation of the pyridine ring followed by successive substitution reactions to introduce the desired substituents. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity. The optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, has been a focal point in recent studies to improve the efficiency of these synthetic routes.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic synthesis protocols where controlled reactivity is required. The presence of electronegative groups like chlorine and trifluoromethyl also influences its electronic properties, making it a potential candidate for use in electronic materials or as a precursor for more complex structures.
One of the most promising applications of 2-Chloro-3-Ethylsulfonyl-5-(Trifluoromethyl)Pyridine lies in its potential use as an agrochemical. Recent research has demonstrated its efficacy as a fungicide and insecticide due to its ability to disrupt key biochemical pathways in target organisms. The compound's selectivity towards specific pests has been attributed to its unique structural features, which allow it to interact with specific receptors or enzymes without affecting non-target species.
In the pharmaceutical sector, this compound has shown potential as a lead molecule for drug development. Its ability to modulate certain protein-protein interactions has been explored in preclinical studies targeting diseases such as cancer and neurodegenerative disorders. The trifluoromethyl group plays a crucial role in enhancing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.
Moreover, the compound's sulfur-based functionality has led researchers to investigate its role in catalysis. The ethylsulfonyl group can act as a directing group or participate in metal-ligand interactions, making it a valuable component in organocatalytic systems. Recent advancements have demonstrated its utility in asymmetric catalysis for the synthesis of chiral molecules.
In conclusion, 2-Chloro-3-Ethylsulfonyl-5-(Trifluoromethyl)Pyridine (CAS No. 2091252-69-4) stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As scientific understanding continues to grow, this compound is expected to play an increasingly important role in advancing both academic research and industrial applications.
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